OCT1 Inhibition: Target Compound Exhibits Weak Activity Compared to Structural Analogs
N-(3-Fluorophenyl)-2-thien-2-ylacetamide inhibits human organic cation transporter 1 (OCT1) with an IC50 of 138,000 nM (138 µM) [1]. This activity is substantially weaker than that of the ortho-fluoro isomer N-(2-fluorophenyl)-2-thien-2-ylacetamide, which demonstrates an IC50 of 199.53 nM against a different target (P08172) [2], indicating that the meta-fluorophenyl substitution significantly reduces potency at OCT1. Furthermore, the para-fluoro analog N-(4-fluorophenyl)-2-thien-2-ylacetamide shows an IC50 of 628 nM against HDAC8 [3], underscoring the critical role of fluorine position in determining target affinity and selectivity.
| Evidence Dimension | Inhibition of OCT1 (IC50) |
|---|---|
| Target Compound Data | 138,000 nM (138 µM) |
| Comparator Or Baseline | N-(2-fluorophenyl)-2-thien-2-ylacetamide: IC50 = 199.53 nM (target P08172); N-(4-fluorophenyl)-2-thien-2-ylacetamide: IC50 = 628 nM (HDAC8) |
| Quantified Difference | Target compound is ~690-fold less potent than the ortho-fluoro analog and ~220-fold less potent than the para-fluoro analog at their respective targets. |
| Conditions | HEK293 cells expressing human OCT1; ASP+ substrate uptake; microplate reader assay. |
Why This Matters
Researchers investigating OCT1-mediated transport or seeking weak/negative control compounds may find the target compound uniquely suited due to its low potency, whereas the ortho-fluoro analog serves as a more active comparator for other target engagement studies.
- [1] BindingDB. IC50: 1.38E+5 nM; Inhibition of human OCT1 (Monomer ID: 50241341). View Source
- [2] BindingDB. IC50: 199.53 nM; Antagonist activity (Target: P08172). View Source
- [3] BindingDB. IC50: 628 nM; Inhibition of human HDAC8 mutant (CHEMBL2178342). View Source
